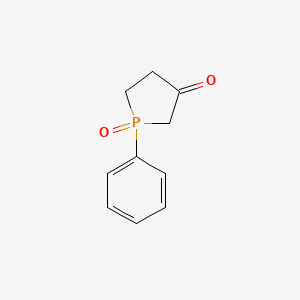
1-Phenyl-1lambda~5~-phospholane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1lambda~5~-phospholane-1,3-dione is an organophosphorus compound characterized by a five-membered ring containing a phosphorus atom bonded to a phenyl group and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1lambda~5~-phospholane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with a suitable dione precursor under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1lambda~5~-phospholane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Electrophiles like bromine or nitronium ions, solvents such as chloroform or acetic acid.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Functionalized phospholane derivatives.
Scientific Research Applications
1-Phenyl-1lambda~5~-phospholane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Phenyl-1lambda~5~-phospholane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phosphorus atom can form coordination bonds with metal ions, influencing enzymatic activity and cellular processes. Additionally, the phenyl group and carbonyl functionalities contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
1-Phenyl-1lambda~5~-phospholane-1,3-dione: Unique due to its specific ring structure and functional groups.
Phospholane derivatives: Compounds with similar phosphorus-containing rings but different substituents.
Isoindoline-1,3-dione derivatives: Structurally related compounds with nitrogen in place of phosphorus.
Uniqueness: this compound stands out due to its combination of a phosphorus atom in a five-membered ring and the presence of both phenyl and carbonyl groups
Properties
CAS No. |
60705-77-3 |
|---|---|
Molecular Formula |
C10H11O2P |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
1-oxo-1-phenyl-1λ5-phospholan-3-one |
InChI |
InChI=1S/C10H11O2P/c11-9-6-7-13(12,8-9)10-4-2-1-3-5-10/h1-5H,6-8H2 |
InChI Key |
SPQDVXDWRUERRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(=O)(CC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
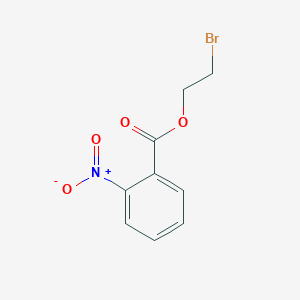

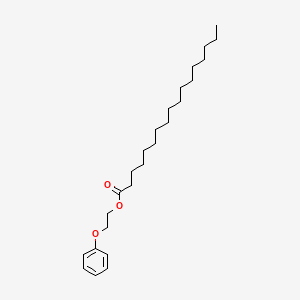


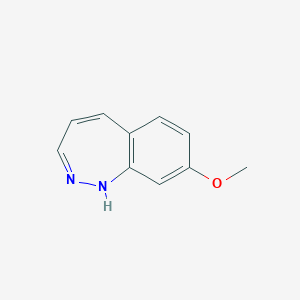



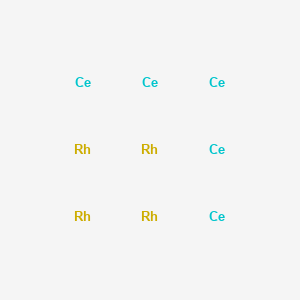
![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]](/img/structure/B14614960.png)

